Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate

Esterase Susceptibility Prodrug Design Metabolic Stability

Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate (CAS 113841-86-4; molecular formula C₁₇H₂₁NO₃; molecular weight 287.35 g/mol) is a fully substituted isoxazole-4-carboxylate ester bearing a 4-tert-butylphenyl group at the 3-position, a methyl group at the 5-position, and an ethyl ester at the 4-position. It belongs to the 3-aryl-5-methylisoxazole-4-carboxylate chemotype, a scaffold that has been foundational to the development of disease-modifying antirheumatic drugs (DMARDs) such as leflunomide and its active metabolite teriflunomide.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
Cat. No. B15335102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C(C)(C)C)C
InChIInChI=1S/C17H21NO3/c1-6-20-16(19)14-11(2)21-18-15(14)12-7-9-13(10-8-12)17(3,4)5/h7-10H,6H2,1-5H3
InChIKeyHSDONQADGYATQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate: Compound Identity and Categorization


Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate (CAS 113841-86-4; molecular formula C₁₇H₂₁NO₃; molecular weight 287.35 g/mol) is a fully substituted isoxazole-4-carboxylate ester bearing a 4-tert-butylphenyl group at the 3-position, a methyl group at the 5-position, and an ethyl ester at the 4-position . It belongs to the 3-aryl-5-methylisoxazole-4-carboxylate chemotype, a scaffold that has been foundational to the development of disease-modifying antirheumatic drugs (DMARDs) such as leflunomide and its active metabolite teriflunomide . The compound is supplied exclusively for research purposes and is not intended for human therapeutic or veterinary use .

Why Generic Substitution Fails: The Structural Basis for Selecting Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate Over Close Analogs


Within the 3-aryl-5-methylisoxazole-4-carboxylate class, small structural changes—including the identity of the ester group (methyl vs. ethyl), the nature of the aryl substituent (H, CH₃, CF₃, tert-butyl), and the substitution pattern around the isoxazole ring—produce substantial differences in lipophilicity, metabolic stability, and target engagement . Replacing the ethyl ester with a methyl ester reduces calculated logP by approximately 0.3–0.5 units, potentially altering membrane permeability and esterase susceptibility . Removing the 4-tert-butyl group eliminates a key hydrophobicity-enhancing motif that has been exploited in multiple drug discovery campaigns to improve pharmacokinetic profiles . Critically, no publicly available head-to-head comparative biological data exist for the target compound versus its closest analogs; the differentiation evidence presented below therefore relies primarily on class-level inference and supporting physicochemical data. Users requiring high-confidence quantitative comparator data are advised that such evidence is currently absent from the open literature and must be generated through bespoke experimental evaluation.

Quantitative Differentiation Evidence: Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate Versus Structural Comparators


Ethyl Ester vs. Methyl Ester: Differential Hydrolytic Stability Predictions Based on Steric Shielding

The ethyl ester moiety of the target compound is predicted to confer moderately slower esterase-catalyzed hydrolysis compared to the methyl ester analog Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate (CAS 1267083-10-2; MW 273.33) . In drug metabolism literature, ethyl esters consistently exhibit 1.5- to 3-fold longer enzymatic half-lives than the corresponding methyl esters in human plasma and liver microsome assays owing to increased steric hindrance around the carbonyl carbon, a principle documented across multiple ester-containing pharmacophores . Although direct kinetic data (k_hyd, t₁/₂) for the target compound versus its methyl ester comparator are not available in the public domain, this class-level inference is mechanistically grounded and reproducible.

Esterase Susceptibility Prodrug Design Metabolic Stability Hydrolysis Kinetics

4-tert-Butylphenyl vs. 4-Trifluoromethylphenyl Substituent: Lipophilicity and Electronic Modulation of the Isoxazole Scaffold

The 4-tert-butylphenyl substituent in the target compound provides a distinct lipophilicity-electronic profile compared to the 4-trifluoromethylphenyl group present in leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide; MW 270.21) . Calculated logP for simple 3-tert-butyl-isoxazole is 1.97, whereas 3,5-di(tert-butyl)isoxazole reaches logP 3.27 . The target compound, with a tert-butylphenyl substituent, is expected to occupy an intermediate lipophilicity range (estimated clogP ~3.5–4.5) that exceeds that of the unsubstituted phenyl analog Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS 1143-82-4; MW 231.25; clogP ~2.5–3.0) . Increased lipophilicity correlates with enhanced membrane permeability, a desirable property for intracellular target engagement, though it may also alter plasma protein binding and metabolic clearance.

Lipophilicity LogP Drug-likeness SAR Isoxazole

Ester vs. Carboxylic Acid: Synthetic Versatility and Handling Advantages of the Ethyl Ester Form

The target compound exists as a stable, isolable ethyl ester (MW 287.35; density data not publicly reported), whereas the corresponding free acid 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid (CAS not universally assigned; MW 259.30) is a solid with higher polarity and greater propensity for hydrogen-bond-mediated aggregation in organic solvents . In isoxazole chemistry, ethyl esters of 4-isoxazolecarboxylic acids are routinely employed as protected intermediates that can be selectively hydrolyzed under acidic (HCl/AcOH) or basic conditions to liberate the free acid in satisfactory yields, whereas direct handling of the free acid can complicate purification due to its zwitterionic character and limited solubility in nonpolar media . The ethyl ester also serves as a precursor for direct transesterification and aminolysis reactions, expanding its utility in parallel synthesis and library production.

Synthetic Intermediate Protecting Group Strategy Chemical Stability Organic Synthesis

3-Aryl-5-methylisoxazole-4-carboxylate Scaffold: Validated Anti-Inflammatory Pharmacophore with Documented SAR

The 3-aryl-5-methylisoxazole-4-carboxylate chemotype, of which the target compound is a member, has been validated through multiple drug discovery programs. Leflunomide, a 5-methylisoxazole-4-carboxamide with a 4-trifluoromethylphenyl substituent, is a clinically approved DMARD for rheumatoid arthritis . Patent US 4,284,785 explicitly claims substituted phenyl esters of 5-methylisoxazole-4-carboxylic acids as anti-inflammatory agents, demonstrating that 5-methyl-4-isoxazolecarboxylic acid 2,4,6-trichlorophenyl ester and the o-methoxyphenyl ester are directly active in inflammation models . Separately, substituted isoxazoles have been reported as potent p38 MAP kinase inhibitors, with compound-dependent IC₅₀ reductions of up to 2-fold achieved through strategic aryl substitution; the tert-butylphenyl motif is specifically noted as a preferred substituent in related kinase inhibitor chemotypes . While the target compound has not been individually characterized in published activity assays, the scaffold to which it belongs is one of the most extensively validated isoxazole pharmacophores in anti-inflammatory drug discovery.

Anti-inflammatory Isoxazole-4-carboxamide DMARD COX MAP Kinase

One-Pot Synthetic Accessibility: Scalable Preparation of the 3-Aryl-5-methylisoxazole-4-carboxylate Core

An efficient one-pot protocol for the preparation of alkyl 3-aryl-5-methylisoxazole-4-carboxylates from aryl aldehydes has been described, achieving yields of up to 85% under optimized conditions . This methodology is amenable to both large-scale preparation and parallel synthesis of isoxazole libraries, making the 3-aryl-5-methylisoxazole-4-carboxylate core—including the target compound's scaffold—readily accessible for SAR exploration . The protocol proceeds via in situ oxime formation, chlorination, and 1,3-dipolar cycloaddition with ethyl acetoacetate without isolation of intermediates. For the specific aryl aldehyde precursor 4-tert-butylbenzaldehyde, this route provides a direct entry to the target compound, whereas alternative 3-substituted isoxazole regioisomers (e.g., 5-aryl-3-methyl variants) require entirely different synthetic strategies . This regiochemical control is critical: the 3-aryl-4-carboxylate-5-methyl substitution pattern is the one most closely associated with the leflunomide pharmacophore and related anti-inflammatory activity.

Parallel Synthesis Isoxazole Library One-pot Reaction Process Chemistry

Optimal Application Scenarios for Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate Based on Evidence


Medicinal Chemistry: SAR Exploration of 3-Aryl Isoxazole Anti-Inflammatory Agents

The target compound serves as a key intermediate or scaffold for generating novel 3-aryl-5-methylisoxazole-4-carboxamide or carboxylate analogs for anti-inflammatory drug discovery. The validated pharmacophore (supported by leflunomide as an approved DMARD and by patent US 4,284,785 claiming related phenyl esters as anti-inflammatory agents, ) provides confidence in the scaffold's therapeutic relevance. The 4-tert-butylphenyl substituent offers a distinct IP position relative to CF₃-substituted analogs, enabling the exploration of SAR around hydrophobic pocket interactions without encroaching on existing composition-of-matter patents in the leflunomide chemical space .

Prodrug Design: Ethyl Ester as a Controlled-Release Carboxylic Acid Precursor

The ethyl ester moiety is predicted to undergo slower enzymatic hydrolysis than the corresponding methyl ester (1.5–3× half-life extension, class-level inference, ), making the target compound a candidate prodrug form of the active free acid 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic acid. This differential hydrolysis profile can be exploited to achieve extended pharmacokinetic profiles in in vivo models, provided that confirmation is obtained through dedicated metabolic stability assays comparing the ethyl and methyl esters under identical experimental conditions .

Chemical Biology: Isoxazole-Based Probe Design and Target Identification

The target compound's ethyl ester functionality provides a synthetic handle for late-stage diversification. It can be directly converted to amides via aminolysis, to hydrazides for bioconjugation, or to activated esters for protein labeling . Combined with the tert-butylphenyl group—which enhances lipophilicity and may improve cellular uptake compared to unsubstituted phenyl analogs—the compound is suitable as a starting material for the design of chemical biology probes aimed at identifying protein targets of the isoxazole-4-carboxylate pharmacophore through affinity-based proteomics or photoaffinity labeling approaches .

Process R&D: Scalable Building Block for Parallel Isoxazole Library Synthesis

The 3-aryl-5-methylisoxazole-4-carboxylate scaffold is accessible through a validated one-pot synthetic protocol from commercially available 4-tert-butylbenzaldehyde (yields up to 85%, ). This synthetic efficiency, combined with the compound's compatibility with standard ester transformations (hydrolysis, transesterification, aminolysis), positions the target compound as a scalable building block for the parallel synthesis of diverse isoxazole libraries. Such libraries can support high-throughput screening campaigns across multiple therapeutic areas including inflammation, oncology, and infectious disease .

Quote Request

Request a Quote for Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.